molecular formula C21H10Br2ClN3S B5470864 (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B5470864
M. Wt: 531.6 g/mol
InChI Key: CFRLEZAGFXCLCI-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a quinoline ring, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the quinoline and thiazole precursors, which are then subjected to bromination and chlorination reactions to introduce the halogen atoms. The final step involves the formation of the enenitrile group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the nitrile group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of halogenated quinoline and thiazole derivatives on biological systems. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in materials science are being explored for use in electronics and other advanced technologies.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and nitrile group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to its combination of a quinoline ring, a thiazole ring, and a nitrile group. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds like dichloroaniline or polycyclic aromatic compounds.

Properties

IUPAC Name

(E)-3-(6-bromo-2-chloroquinolin-3-yl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Br2ClN3S/c22-16-3-1-12(2-4-16)19-11-28-21(27-19)15(10-25)8-14-7-13-9-17(23)5-6-18(13)26-20(14)24/h1-9,11H/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRLEZAGFXCLCI-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=C(N=C4C=CC(=CC4=C3)Br)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=C(N=C4C=CC(=CC4=C3)Br)Cl)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Br2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.